

A Technical Guide to the Historical Discovery and Development of Diazonium Salts

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Compound of Interest

Compound Name: 4-chlorobenzenediazonium chloride

Cat. No.: B8731923

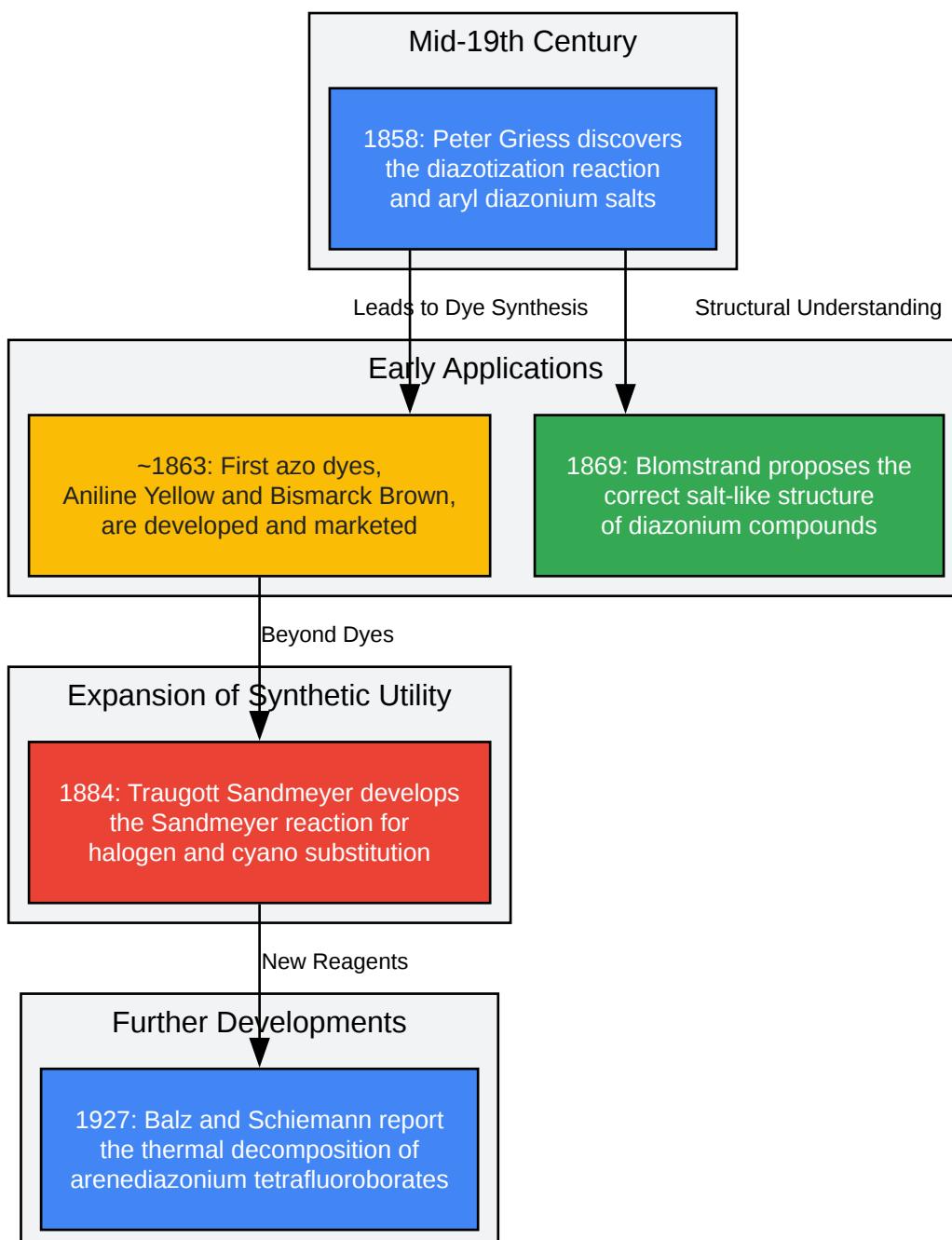
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Abstract: This whitepaper provides a comprehensive technical overview of the historical discovery and development of diazonium salts, a class of organic compounds pivotal to the advancement of synthetic chemistry. From their initial discovery by Peter Griess in 1858, this guide traces their evolution from a laboratory curiosity to indispensable intermediates in the synthesis of azo dyes and a wide array of aromatic compounds. It details the fundamental diazotization reaction, key subsequent transformations such as azo coupling and Sandmeyer reactions, and the elucidation of their structure. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key reactions, and visualizations of historical and chemical pathways to provide a thorough understanding of this critical chemical entity.

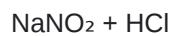
The Serendipitous Discovery by Peter Griess (1858)

The journey of diazonium salts began in 1858 with the German industrial chemist Johann Peter Griess.^[1] While working under Hermann Kolbe at the University of Marburg, Griess discovered that reacting aromatic primary amines with nitrous acid at low temperatures produced a new, surprisingly stable class of compounds.^{[1][2]} This reaction, which he termed "diazotization," involved the transformation of an amino group (-NH₂) into a diazonium group (-N₂⁺).^[3] This discovery was a landmark achievement, as aliphatic diazonium salts were known to be exceedingly unstable, decomposing almost instantaneously.^{[4][5]} The relative stability of aryl diazonium salts in cold aqueous solutions opened a new chapter in organic synthesis.^[3]

Griess's work was not just a scientific curiosity; it quickly laid the foundation for the burgeoning synthetic dye industry.[4][6]



Step 1: Formation of Nitrosonium Ion



in situ generation

 $+ \text{H}^+$  $- \text{H}_2\text{O}$ 

Step 2: Reaction with Amine

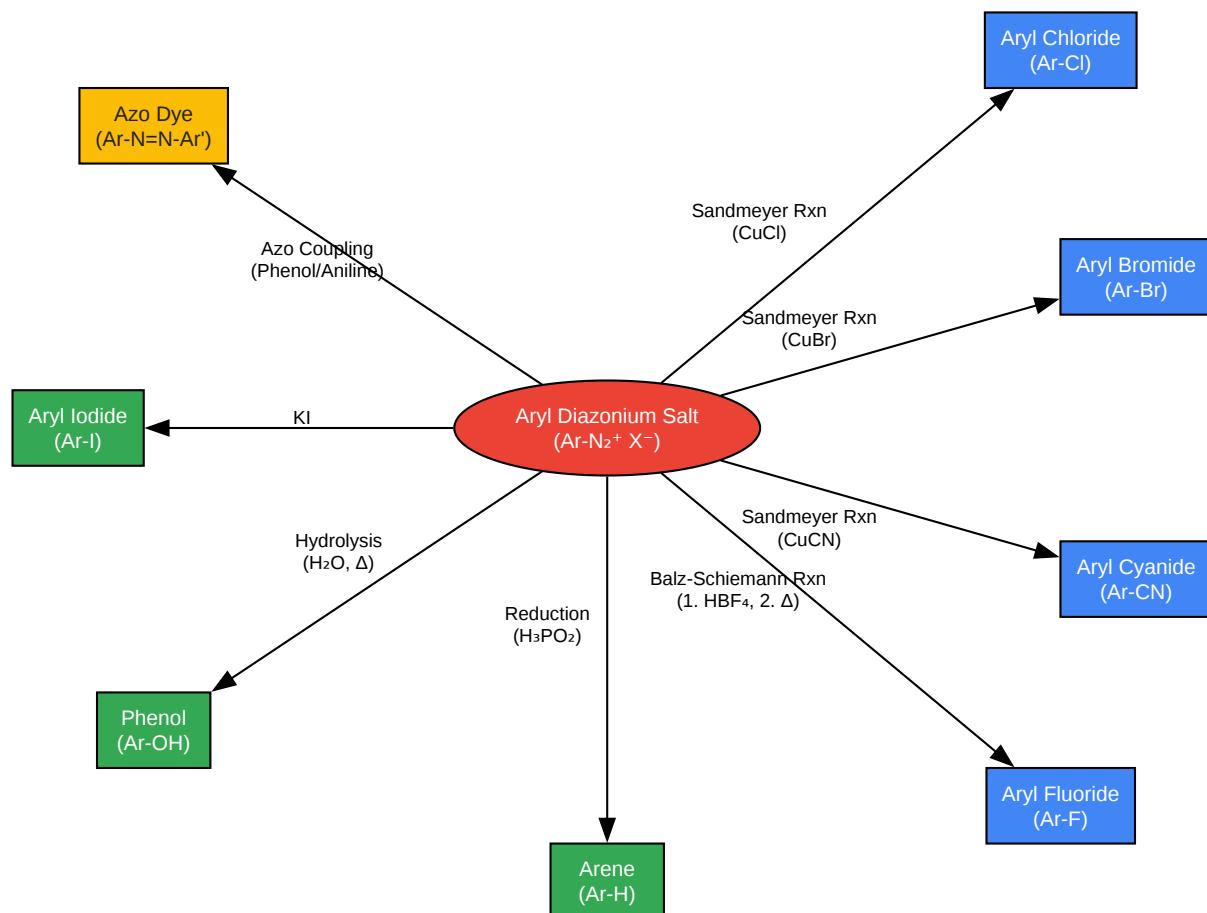


Nucleophilic Attack



Proton Transfer

 $+ \text{H}^+, -\text{H}_2\text{O}$ 



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